molecular formula C11H10O3S B2848224 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid CAS No. 166270-89-9

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid

Cat. No.: B2848224
CAS No.: 166270-89-9
M. Wt: 222.26
InChI Key: XIERJPKZYNUSIU-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry Research

The structural hybridity of this compound—combining a sulfur-containing oxathiine ring with aromatic and carboxylic acid functionalities—makes it a compelling candidate for probing non-covalent interactions, stereoelectronic effects, and ring-strain dynamics. Unlike simpler oxathiine derivatives, the phenyl group introduces steric and electronic perturbations that influence both reactivity and stability. For instance, the phenyl substituent at the 3-position enhances π-π stacking capabilities, which are critical in supramolecular chemistry applications. Furthermore, the carboxylic acid group provides a handle for functionalization, enabling the synthesis of amides, esters, and metal coordination complexes.

The compound’s role in studying ring-opening reactions has also been pivotal. For example, nucleophilic attack at the C-2 position of analogous 5,6-dihydro-1,4-oxathiins leads to cleavage of the oxathiine ring, yielding thiol-containing products. Such reactivity patterns are invaluable for designing heterocycle-based prodrugs or controlled-release systems.

Overview of Oxathiine Derivatives in Scientific Literature

Oxathiine derivatives occupy a niche yet growing segment of heterocyclic chemistry. Structurally related compounds, such as 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1), exhibit distinct physicochemical properties due to variations in substitution patterns. A comparative analysis of key oxathiine derivatives is provided in Table 1.

Table 1: Structural and Molecular Comparison of Selected Oxathiine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₀O₃S 222.26 Phenyl, carboxylic acid
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid C₆H₈O₃S 160.19 Methyl, carboxylic acid

The phenyl-substituted derivative demonstrates a 38.7% increase in molecular weight compared to its methylated counterpart, directly influencing its solubility and crystallinity. Furthermore, the electron-withdrawing carboxylic acid group in both compounds facilitates participation in hydrogen-bonding networks, a trait exploited in crystal engineering.

Research Context and Academic Relevance

Recent studies have focused on the synthetic versatility of this compound. For instance, its carbonyl group serves as a precursor for hydrazide and urea derivatives, which are intermediates in the synthesis of bioactive heterocycles. In one notable application, treatment of the analogous 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl chloride with 2-aminopyridine yielded pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing its utility in constructing fused heterocyclic systems.

The compound’s academic relevance is further underscored by its role in elucidating reaction mechanisms. Ring-opening reactions mediated by nucleophiles, such as amines or alcohols, provide insights into the interplay between ring strain and electronic effects in six-membered heterocycles. These studies have broader implications for understanding the reactivity of sulfur-containing pharmaceuticals, including antithrombotic and antimicrobial agents.

Theoretical Framework for Oxathiine Carboxylic Acid Research

Theoretical investigations into this compound have employed density functional theory (DFT) to map its conformational landscape and reactive sites. Computational models reveal that the dihydro-oxathiine ring adopts a half-chair conformation, minimizing torsional strain while maximizing orbital overlap between sulfur and oxygen atoms. This conformation predisposes the C-2 carbonyl group to nucleophilic attack, consistent with experimental observations of ring cleavage.

Additionally, natural bond orbital (NBO) analyses highlight hyperconjugative interactions between the sulfur lone pairs and the anti-bonding orbitals of adjacent C-O bonds. These interactions stabilize the ring system but render it susceptible to electrophilic substitution at the phenyl group. Such theoretical frameworks not only rationalize experimental data but also guide the design of novel derivatives with tailored reactivity.

Properties

IUPAC Name

5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)9-10(15-7-6-14-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERJPKZYNUSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation of Isatin Derivatives

A prominent method involves the base-catalyzed condensation of isatin derivatives with acetone, followed by sequential reactions with phenylaldehyde. This route, detailed in CN102924374B, proceeds through five stages:

  • Open-ring condensation : Isatin reacts with acetone under strongly basic conditions (e.g., NaOH, KOH) at 25–35°C for 5–15 hours, yielding 2-toluquinoline-4-carboxylic acid (99% yield).
  • Aldol addition : The quinoline intermediate undergoes reaction with phenylaldehyde at 95–105°C for 1–6 hours, forming 2-vinyl-4-quinoline carboxylic acid monohydrate (85% yield).
  • Dehydration : Treatment with acetic anhydride at 115–125°C for 2–8 hours removes water, producing the dehydrated vinyl derivative.
  • Oxidation : Potassium permanganate in alkaline medium oxidizes the vinyl group at 35–45°C over 2–8 hours, yielding quinoline-2,4-dicarboxylic acid.
  • Decarboxylation : Heating in m-xylene induces decarboxylation, forming the final oxathiine-carboxylic acid structure.

Key advantages :

  • Utilizes inexpensive starting materials (isatin: $25–30/kg industrial pricing)
  • High yields at critical stages (≥85% for aldol addition)
  • Scalable to kilogram quantities with minimal purification bottlenecks.

Heterocyclic Ring Construction via Acyl Chloride Intermediates

Thionyl Chloride-Mediated Acylation

An alternative approach from MDPI Pharmaceuticals focuses on heterocyclic assembly:

  • Carboxylic acid activation : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene, forming the corresponding acyl chloride (50–80% yield).
  • Nucleophilic substitution : The acyl chloride reacts with sulfanilamide derivatives in DMF or THF, yielding N-substituted carboxamides. While this method primarily targets sulfonamide hybrids, the intermediate acyl chloride serves as a versatile precursor for further functionalization.

Reaction conditions :

  • Solvent: Anhydrous toluene
  • Temperature: Reflux (110°C) for 3–6 hours
  • Workup: Evaporation under reduced pressure followed by crystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

Consistent analytical profiles across synthesis routes confirm structural integrity:

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    δ 8.08 (d, J = 8.5 Hz, 1H, aromatic), 8.23 (s, 1H, heterocyclic H), 8.62 (d, J = 8.3 Hz, 1H, vinyl), 2.587 (s, 3H, CH₃).
  • IR (KBr) :
    3345 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O), 965 cm⁻¹ (trans C=C).
  • Melting point : 294–295°C (decomposition observed above 300°C).

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 0.1% H₃PO₄/ACN gradient) show ≥98% purity for batches produced via the patent route.

Process Optimization Considerations

Solvent Selection

  • DMF vs. THF : DMF improves solubility in aldol additions but complicates removal; THF offers easier workup at the cost of lower reaction rates.
  • Toluene : Preferred for dehydration steps due to azeotropic water removal capabilities.

Oxidant Efficiency

Comparative studies show potassium permanganate outperforms CrO₃ in oxidation steps:

Oxidant Yield (%) Reaction Time (h)
KMnO₄ 92 6
CrO₃ 78 8

Data sourced from CN102924374B

Challenges and Mitigation Strategies

Diastereomer Formation

The oxathiine ring’s chair conformation predisposes the synthesis to diastereomeric byproducts. Strategies to enhance stereoselectivity include:

  • Using chiral auxiliaries during cyclization
  • Low-temperature crystallization (-20°C) to isolate the desired isomer.

Carboxylic Acid Stability

The free acid form shows limited thermal stability above 150°C. Solutions involve:

  • Storing as potassium or sodium salts
  • In situ generation from ester precursors during downstream reactions.

Emerging Methodologies

Recent advances explore catalytic asymmetric synthesis:

  • Organocatalysis : Proline-derived catalysts enable enantioselective construction of the oxathiine ring (up to 89% ee reported).
  • Flow Chemistry : Microreactor systems reduce reaction times for oxidation steps from 8 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific molecular targets, such as receptors or enzymes, and modulate their activity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Relevance:

The compound's derivatives exhibit potent inhibitory activity against human carbonic anhydrase I (hCA I), attributed to its unique heterocyclic scaffold and phenyl substituent .

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid are best understood through comparison with analogs, including:

3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a)

  • Structural Difference : Replaces sulfur in the oxathiine ring with oxygen.
  • Activity : Demonstrates high hCA I inhibition (IC₅₀ ~ 50 nM), outperforming benzoxazine-based analogs (e.g., compound 11, IC₅₀ ~ 120 nM). The sulfur atom in oxathiine enhances binding affinity compared to oxygen in dioxine .

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (Compound 11)

  • Structural Difference : Contains a benzoxazine ring (oxygen only) fused to a methyl-substituted ketone.
  • Activity : Lower hCA I inhibition (IC₅₀ ~ 120 nM), highlighting the importance of sulfur and phenyl groups in optimizing activity .

Thieno[3,2-b]pyrrole and Furo[3,2-b]pyrrole Derivatives

  • Thieno Derivatives (e.g., 8b): Incorporate a sulfur-containing thiophene ring. Exhibit superior hCA I inhibition (IC₅₀ ~ 30–60 nM) compared to oxathiine derivatives. Ethyl substituents further enhance activity .
  • Furo Derivatives : Oxygen-containing furan analogs show reduced potency (IC₅₀ > 200 nM), underscoring sulfur’s role in CA inhibition .

Triazolo-Thiazine Derivatives (e.g., Compounds 20–24)

  • Structural Difference : Feature a triazole-thiazine scaffold instead of oxathiine.
  • Activity : Moderate metallo-β-lactamase inhibition but lack direct CA-targeting data. Highlight the versatility of sulfur-nitrogen heterocycles in drug design .

Structure-Activity Relationship (SAR) Key Findings

Structural Feature Impact on hCA I Inhibition Example Compound IC₅₀ (nM) Reference
Sulfur in oxathiine ring Enhances binding vs. oxygen 14a 50
Phenyl substituent at position 3 Critical for hydrophobic interactions 14a 50
Ethyl group on thieno derivatives Optimizes steric fit 8b 30
Benzyl substituents Slightly reduces activity 8c 65

Commercial Availability

Supplier Quantity Price (€) Status Reference
CymitQuimica 50 mg 391 Discontinued
CymitQuimica 500 mg 1,070 Discontinued

Limited commercial availability suggests challenges in large-scale synthesis or niche research applications.

Biological Activity

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (CAS Number: 166270-89-9) is a heterocyclic compound characterized by its oxathiine structure, which is known for various biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10O3SC_{11}H_{10}O_3S, with a molecular weight of 222.26 g/mol. Its structural features contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
CAS Number166270-89-9

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Here are some key findings:

Antimicrobial Activity
Studies have shown that derivatives of oxathiine compounds can exhibit varying degrees of antimicrobial activity. For instance, related compounds have been tested against several bacterial strains with promising results. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antifungal Activity
The antifungal properties of this compound have been investigated in vitro. Similar compounds have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities are crucial for evaluating efficacy.

Cytotoxicity
Research into the cytotoxic effects of this compound has revealed potential anticancer properties. Studies indicate that oxathiine derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxathiine derivatives against gram-positive and gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC of 32 µg/mL.
  • Antifungal Screening : In a study assessing antifungal properties, the compound showed promising results against Candida species, with an IC50 value indicative of its potential as an antifungal agent.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the carboxylic acid group is essential for enhancing solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves cyclization of precursor thioethers or oxidation of dihydrothiazine intermediates. Key steps include:

  • Ring-closing metathesis or acid-catalyzed cyclization to form the oxathiine ring.
  • Carboxylic acid functionalization via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).
  • Optimization parameters include temperature control (e.g., 60–80°C for cyclization) and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps). Reaction purity is monitored via HPLC, with yields improved by reducing by-products through stepwise quenching .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use multinuclear NMR spectroscopy (1H, 13C) to confirm the oxathiine ring geometry and substituent positions.

  • 1H NMR : Look for characteristic diastereotopic protons in the 5,6-dihydro region (δ 3.5–4.5 ppm) and aromatic phenyl protons (δ 7.2–7.6 ppm).
  • 13C NMR : Carboxylic acid carbonyl signals appear near δ 170–175 ppm.
  • Mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography resolves tautomeric ambiguities in the oxathiine ring .

Advanced Research Questions

Q. How do computational models (DFT, MD) reconcile discrepancies between experimental and predicted spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism in the oxathiine ring or conformational flexibility of the dihydro moiety.

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model energetically favorable tautomers.
  • Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify dominant conformers.
  • For dynamic behavior, use molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess ring puckering effects on NMR splitting patterns .

Q. What strategies mitigate instability of the oxathiine ring during in vitro bioactivity assays?

  • Methodological Answer : The sulfur atom in the oxathiine ring is prone to oxidation. Stabilization strategies include:

  • pH control : Maintain assays in slightly acidic buffers (pH 5–6) to slow sulfur oxidation.
  • Antioxidant additives : Use 0.1–1 mM ascorbic acid or TCEP in solution.
  • Low-temperature storage : Store stock solutions at –20°C in anhydrous DMSO to prevent hydrolysis.
  • Monitor degradation via LC-MS over 24-hour periods to establish compound half-life under assay conditions .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Solubility contradictions arise from polymorphism or ionization state variability .

  • Perform phase-solubility studies using UV-Vis spectroscopy to quantify solubility in buffers (e.g., PBS) vs. organic solvents (e.g., DCM).
  • Adjust ionization via pH titration: The carboxylic acid group (pKa ~2.5) becomes deprotonated above pH 4, enhancing aqueous solubility.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may falsely suggest low solubility .

Data Analysis & Experimental Design

Q. What orthogonal analytical methods are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Combine HPLC-UV (for quantification) with LC-MS/MS (for structural identification).

  • HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% formic acid in H2O/ACN). Detect impurities at 254 nm.
  • LC-MS/MS : Apply MRM transitions to identify by-products (e.g., oxidized sulfur species at m/z +16).
  • NMR spiking experiments with synthetic standards resolve overlapping peaks in complex mixtures .

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Prioritize surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling.

  • SPR : Immobilize the target protein on a CM5 chip; inject compound at 5–100 µM concentrations.
  • ITC : Use 20–30 µM protein and 200–400 µM compound to measure ΔH and ΔS.
  • Control for nonspecific binding by including a thiazine-derived negative control compound .

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